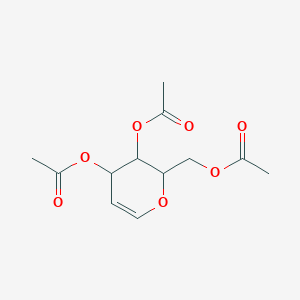

Tri-O-acétyl-D-glucal

Vue d'ensemble

Description

It is a white to off-white crystalline powder with the molecular formula C12H16O7 and a molecular weight of 272.25 g/mol . This compound is soluble in chloroform and ethanol but insoluble in water . Tri-O-acetyl-D-glucal is an important building block in organic synthesis, particularly in the synthesis of oligosaccharides and other complex carbohydrates .

Applications De Recherche Scientifique

Tri-O-acetyl-D-glucal has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Tri-O-acetyl-D-glucal, also known as 3,4,6-tri-O-Acetyl-D-glucal, is primarily used as a building block in the synthesis of oligosaccharides . It is a derivative of D-(+)-glucose and is used in the synthesis of a variety of compounds .

Mode of Action

Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product . This rearrangement is facilitated by user-friendly, eco- and environmental-friendly catalysts such as Cu(OTf)2 or Fe(OTf)3 . The catalysts play a dual role in activating the glycal donor through promoting ring-opening of the intramolecularly incorporated donor–acceptor cyclopropane (DAC) of CCBz and directing the following α-face-preferential nucleophilic attack of the incoming acceptor mediated by H-bond interactions .

Biochemical Pathways

The compound is involved in the synthesis of cyclic ketene acetals and the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives with spliceosome inhibitory activity . It is also used in the synthesis of 2,3-unsaturated glycosides .

Pharmacokinetics

It is known to be sparingly soluble in dmso and ethanol, and insoluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of Tri-O-acetyl-D-glucal’s action is the production of a variety of compounds, including cyclic ketene acetals and spliceostatin A and thailanstatin A derivatives . These compounds have various applications, including spliceosome inhibitory activity .

Action Environment

The action of Tri-O-acetyl-D-glucal is influenced by environmental factors such as temperature and the presence of catalysts . For example, the compound’s rearrangement is facilitated by catalysts such as Cu(OTf)2 or Fe(OTf)3 . Additionally, its solubility in different solvents could affect its stability and efficacy .

Analyse Biochimique

Biochemical Properties

Tri-O-acetyl-D-glucal plays a significant role in biochemical reactions. It is used as a building block for the synthesis of a range of carbohydrates . The glucal double bond in the compound allows other functional groups to be introduced

Molecular Mechanism

It is known that as an alkene, a glycal like Tri-O-acetyl-D-glucal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides

Méthodes De Préparation

Tri-O-acetyl-D-glucal can be synthesized from D-glucose pentaacetate through a series of chemical reactions. One common method involves the treatment of D-glucose pentaacetate with acetic anhydride and a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature and then purifying the product through recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

Tri-O-acetyl-D-glucal undergoes various chemical reactions, including:

Electrophilic Addition: As an alkene, it can undergo electrophilic addition reactions to introduce halogens and epoxides.

Ferrier Rearrangement: This reaction involves the use of an alcohol and a Lewis acid to produce a 2,3-unsaturated product.

Glycosylation: It is extensively used as a glycosylating agent in the synthesis of 2-deoxy sugars and oligosaccharides.

Common reagents used in these reactions include halogens, alcohols, and Lewis acids. The major products formed from these reactions are often derivatives of the original compound, such as 2-deoxy-D-glucose .

Comparaison Avec Des Composés Similaires

Tri-O-acetyl-D-glucal is unique due to its high reactivity and versatility as a building block in organic synthesis. Similar compounds include:

- 1,2-Dideoxy-3,4,6-tri-O-acetyl-D-arabino-1-hexenopyranose

- 3,4,6-Tri-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol

These compounds share similar structural features and reactivity but may differ in their specific applications and the types of products they form.

Propriétés

IUPAC Name |

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863045 | |

| Record name | 1,3,4-Tri-O-acetyl-2,6-anhydro-5-deoxyhex-5-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2873-29-2, 4098-06-0 | |

| Record name | 3,4,6-Tri-O-acetylglucal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tri-O-acetyl-D-glucal?

A1: Tri-O-acetyl-D-glucal has the molecular formula C12H16O8 and a molecular weight of 288.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of Tri-O-acetyl-D-glucal?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, the presence of characteristic peaks in 1H NMR and 13C NMR spectra can help confirm the structure and purity of the compound. For instance, the anomeric configuration of synthesized 2-deoxy-α-glycosides can be assigned by NMR analysis of their dihydroderivatives. []

Q3: How is Tri-O-acetyl-D-glucal employed in organic synthesis?

A3: Tri-O-acetyl-D-glucal serves as a key starting material for synthesizing various carbohydrate derivatives, particularly deoxy sugars and 2,3-unsaturated glycosides. Its reactivity stems from the presence of the glycal double bond and the three acetyl protecting groups. [, , , , , , , , , , , ]

Q4: What is the Ferrier rearrangement, and how does it apply to Tri-O-acetyl-D-glucal?

A4: The Ferrier rearrangement is a key reaction involving Tri-O-acetyl-D-glucal. It involves the Lewis acid-catalyzed rearrangement of glycals, such as Tri-O-acetyl-D-glucal, to 2,3-unsaturated glycosides in the presence of alcohols or other nucleophiles. [, , , , , , , , , , , ]

Q5: Can you elaborate on the regio- and stereoselectivity observed in reactions involving Tri-O-acetyl-D-glucal?

A5: Reactions involving Tri-O-acetyl-D-glucal often exhibit high regio- and stereoselectivity. For instance, hydroformylation reactions primarily yield 2-formyl derivatives, indicating regioselectivity. Additionally, the Ferrier rearrangement frequently favors the formation of α-anomers over β-anomers, showcasing stereoselectivity. [, , ]

Q6: What are some examples of Lewis acid catalysts used in Ferrier rearrangements with Tri-O-acetyl-D-glucal?

A6: Various Lewis acids effectively catalyze the Ferrier rearrangement of Tri-O-acetyl-D-glucal. Examples include boron trifluoride diethyl etherate (BF3•OEt2), indium(III) chloride (InCl3), zinc chloride (ZnCl2), Copper(II) Triflate (Cu(OTf)2) and scandium(III) trifluoromethanesulfonate [Sc(OTf)3]. [, , , , ]

Q7: Beyond the Ferrier rearrangement, what other reactions can Tri-O-acetyl-D-glucal undergo?

A7: Apart from the Ferrier rearrangement, Tri-O-acetyl-D-glucal participates in diverse reactions, including photochemical additions with lactonitrile, [, , ] halogenation reactions, [, , ] and ring-contraction reactions with hydrogen fluoride. []

Q8: How is Tri-O-acetyl-D-glucal used in the synthesis of biologically relevant molecules?

A8: Tri-O-acetyl-D-glucal acts as a starting point for synthesizing complex natural products and biologically active compounds. It is used in the synthesis of D-allosamine derivatives, [] exo-brevicomin, [] (-)-Balanol [] and the D-, E-, F-, and I-ring parts of ciguatoxin. [] Its versatility allows for the construction of various structural motifs present in these molecules.

Q9: Has computational chemistry been applied to studying Tri-O-acetyl-D-glucal?

A11: While the abstracts don't delve into detailed computational studies, computational tools likely play a role in understanding the reaction mechanisms, transition states, and stereochemical outcomes of reactions involving Tri-O-acetyl-D-glucal, as demonstrated by the computational analysis in the reaction with triazolinediones. []

Q10: How does the structure of Tri-O-acetyl-D-glucal influence its reactivity and applications?

A12: The presence of the double bond in the glycal moiety and the three acetyl protecting groups are crucial for its reactivity and applications. The double bond enables participation in reactions like the Ferrier rearrangement and electrophilic additions. The acetyl groups serve as protecting groups, allowing for selective transformations at other positions in the molecule. Modifications to the structure, such as different protecting groups or substitutions on the ring, can significantly influence its reactivity and applications. [, , ]

Q11: What analytical methods are commonly employed to characterize and quantify Tri-O-acetyl-D-glucal?

A13: Common analytical techniques like NMR spectroscopy, mass spectrometry, and chromatography are likely employed for characterization and quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.